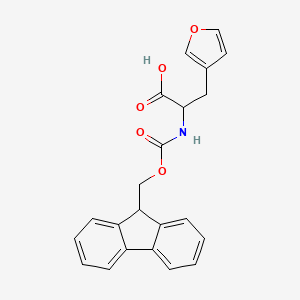

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises a furan-3-yl substituent at the β-position of the propanoic acid backbone and an Fmoc group, a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild alkaline conditions. This compound is utilized in solid-phase peptide synthesis (SPPS) to introduce aromatic heterocyclic residues into peptide chains, enhancing structural diversity for applications in drug discovery and biochemical studies .

Properties

Molecular Formula |

C22H19NO5 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-3-yl)propanoic acid |

InChI |

InChI=1S/C22H19NO5/c24-21(25)20(11-14-9-10-27-12-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,23,26)(H,24,25) |

InChI Key |

PBHGLUDWPTXGFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=COC=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the amino acid derivative is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with a furan-3-yl derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The furan ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Piperidine or hydrazine can be used to remove the Fmoc group.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: The free amino acid derivative.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is used in various scientific research applications:

Chemistry: It is used in peptide synthesis as a protecting group for amino acids.

Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The compound can be deprotected under mild conditions to reveal the free amino group, allowing for further chemical modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid can be contextualized by comparing it to related Fmoc-protected amino acids with variations in the β-substituent. Key examples include:

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

Key Observations :

Substituent Effects on Reactivity and Solubility: The furan-3-yl group in the target compound introduces oxygen-based polarity, enhancing solubility in polar solvents compared to hydrophobic substituents like o-tolyl .

Synthetic Yields and Purity: Compounds with electron-withdrawing groups (e.g., 3,5-difluorophenyl) often require optimized coupling conditions to achieve yields >90%, whereas sterically hindered groups (e.g., o-tolyl) may reduce yields to ~85% .

Biological and Chemical Applications :

- 3,5-Difluorophenyl derivatives are prioritized in antiviral research due to fluorine’s ability to enhance bioavailability and resistance to oxidative metabolism .

- Furan-3-yl -containing analogs are less common in therapeutic peptides but serve as critical intermediates in synthesizing fluorescent probes or enzyme substrates .

Research Findings and Implications

- Antiviral Activity: Analogs like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((cyclohexylmethyl)amino)phenyl)propanoic acid demonstrate potent HIV-1 entry inhibition, highlighting the importance of aromatic β-substituents in targeting viral envelopes .

- pH-Sensitive Drug Delivery: Derivatives such as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid are used in pH-responsive peptides for nucleic acid delivery, leveraging protonation shifts in endosomal environments .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid, commonly referred to as Fmoc-furan-propanoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, emphasizing its pharmacological significance.

Chemical Structure and Properties

The molecular formula of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is C₂₅H₂₉NO₄, with a molecular weight of approximately 407.5 g/mol. The structure features a furan ring, which is known for its diverse biological activities, and a fluorenylmethoxycarbonyl (Fmoc) group that enhances its stability and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds containing furan moieties exhibit significant anticancer properties. For instance, research has shown that derivatives of furan can induce apoptosis in various cancer cell lines through the activation of intrinsic pathways. In vitro studies demonstrated that Fmoc-furan-propanoic acid exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Neuroprotective Effects

In neuropharmacological studies, Fmoc-furan-propanoic acid has shown potential neuroprotective effects. It was found to reduce oxidative stress in neuronal cells exposed to neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several furan derivatives, including Fmoc-furan-propanoic acid. The results showed a marked reduction in cell viability in MCF-7 cells after treatment with the compound, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of various furan derivatives highlighted Fmoc-furan-propanoic acid's effectiveness against multiple strains of bacteria. The study utilized disk diffusion methods and MIC determinations to assess efficacy, revealing significant inhibition zones compared to control groups .

| Study | Cell Line/Organism | IC50/MIC | Effect |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 15 µM | Induced apoptosis |

| Antimicrobial Activity | S. aureus | 32 µg/mL | Inhibited growth |

| Neuroprotective Effects | Neuronal Cells | N/A | Reduced oxidative stress |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid, and how can purity be optimized?

- Synthesis : The compound is synthesized via Fmoc-protection of the amino group, followed by coupling with furan-3-ylpropanoic acid derivatives. Key steps include:

- Use of isobutoxycarbonyl chloride (IBC-Cl) or similar coupling reagents to activate carboxyl groups .

- Controlled reaction conditions (e.g., anhydrous solvents, 0–25°C) to prevent premature deprotection .

- Purity Optimization :

- Purification via reverse-phase HPLC (>98% purity) .

- Validation using NMR to confirm structural integrity and absence of side products .

Q. How should researchers validate the structural identity of this compound?

- Analytical Methods :

- NMR Spectroscopy : NMR peaks for the Fmoc group (e.g., aromatic protons at δ 7.3–7.8 ppm) and furan-3-yl protons (δ 6.2–7.4 ppm) .

- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., ~400–500 Da depending on substituents) .

- HPLC : Retention time consistency under gradient elution (e.g., 60–80% acetonitrile in water) .

Q. What are the critical storage conditions to ensure compound stability?

- Storage :

- Powder : -20°C under inert gas (argon/nitrogen) for ≤3 years .

- Solutions : -80°C in DMF or DMSO for ≤6 months; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling efficiency during solid-phase peptide synthesis (SPPS) using this compound?

- Troubleshooting :

- Low Coupling Yields : Optimize activation by replacing HOBt/DIC with Oxyma Pure/DIC, which reduces racemization .

- Side Reactions : Use 20% piperidine in DMF for Fmoc deprotection (2 × 10 min) to minimize β-elimination .

- Real-Time Monitoring : Employ LC-MS to detect incomplete couplings and adjust equivalents of activated ester .

Q. What experimental strategies are recommended for analyzing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure kinetic parameters (, ) .

- Fluorescence Quenching : Monitor changes in intrinsic fluorescence of tryptophan residues in target proteins upon binding .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding poses with furan-3-yl engaging in π-π stacking .

Q. How can discrepancies in reported biological activity (e.g., antiviral vs. inert) be systematically addressed?

- Data Reconciliation :

- Purity Verification : Re-test biological activity after repurification via HPLC to exclude impurities .

- Buffer Compatibility : Assess activity in varying pH (6.5–7.4) and ionic strength buffers to identify assay-specific false negatives .

- Metabolic Stability : Incubate with liver microsomes to rule out rapid degradation masking activity .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

- In Vitro Stability Assays :

- Plasma Stability : Incubate with 50% human plasma at 37°C; quantify remaining compound via LC-MS at 0, 1, 4, 24 hr .

- Oxidative Stress : Expose to (0.1–1 mM) to simulate ROS-rich environments; monitor furan ring oxidation by NMR .

Methodological Tables

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.